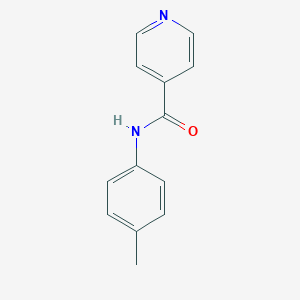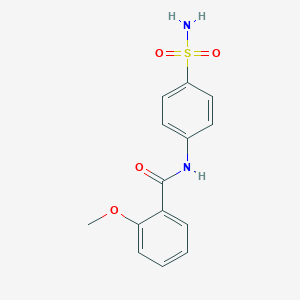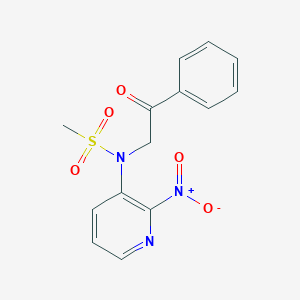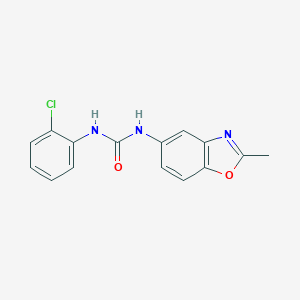
N-(4-methylphenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)isonicotinamide, also known as 4-MePy-INH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of isoniazid, a well-known anti-tuberculosis drug. The unique chemical structure of 4-MePy-INH makes it a promising candidate for a range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)isonicotinamide is believed to be similar to that of isoniazid. This compound is thought to inhibit the synthesis of mycolic acids in the cell walls of bacterial cells, leading to their death. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, further contributing to its antibacterial activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, suggesting potential applications in the development of new cancer therapies. Additionally, this compound has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs, potentially leading to improved drug efficacy and reduced side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-methylphenyl)isonicotinamide for lab experiments is its potent antibacterial activity. This makes it a useful tool for studying the mechanisms of bacterial cell death and for developing new antibacterial drugs. However, the limitations of this compound include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are numerous future directions for research involving N-(4-methylphenyl)isonicotinamide. One potential area of focus is the development of new antibacterial drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of cancer research. Finally, the potential applications of this compound in drug metabolism and pharmacokinetics warrant further investigation.
Synthesemethoden
The synthesis of N-(4-methylphenyl)isonicotinamide can be achieved through a variety of methods, including the reaction of isoniazid with 4-methylbenzoyl chloride in the presence of a base catalyst. This method has been reported to produce high yields of the compound with a high degree of purity. Other methods of synthesis have also been explored, including the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)isonicotinamide has been the subject of numerous scientific studies due to its potential applications in a variety of research areas. One of the most promising applications of this compound is in the development of new drugs for the treatment of tuberculosis and other bacterial infections. Studies have shown that this compound exhibits potent antibacterial activity against a range of bacterial strains, including Mycobacterium tuberculosis.
Eigenschaften
Molekularformel |
C13H12N2O |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
N-(4-methylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H12N2O/c1-10-2-4-12(5-3-10)15-13(16)11-6-8-14-9-7-11/h2-9H,1H3,(H,15,16) |
InChI-Schlüssel |
UIBTVOZOVXDOKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)

![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)





![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)


![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)